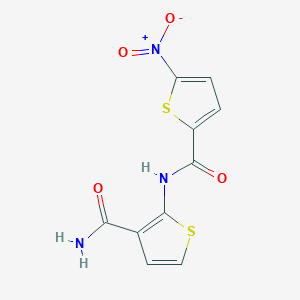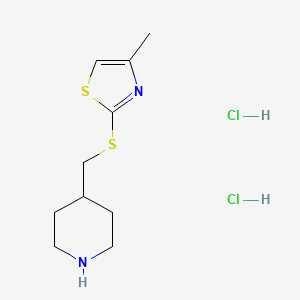
4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride” is a chemical compound with the CAS Number: 2248345-23-3 . It has a molecular weight of 313.25 . The IUPAC name for this compound is 4-methyl-2-(piperidin-4-ylmethyl)thiazole-5-carboxylic acid dihydrochloride . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2O2S.2ClH/c1-7-10(11(14)15)16-9(13-7)6-8-2-4-12-5-3-8;;/h8,12H,2-6H2,1H3,(H,14,15);2*1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 313.25 .科学的研究の応用
Antimicrobial Activity
The novel synthesis of thiazolidinone derivatives, including compounds similar to "4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride," demonstrates significant antimicrobial properties. These compounds have been evaluated against a range of bacteria and fungi, showing promising antimicrobial activity which could lead to the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Cancer Research
Research into thiazole derivatives also includes their application in cancer research. For instance, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives have shown potent anticancer activity against human breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011). Similarly, other studies have highlighted the antiproliferative effects of 4-thiazolidinone derivatives on human leukemic cells, indicating their possible use in leukemia therapy (Sharath Kumar, Hanumappa, Hegde, Narasimhamurthy, Raghavan, & Rangappa, 2014).
Receptor Ligand Development
Compounds featuring the piperidinyl moiety, akin to "this compound," have been identified as selective high-affinity ligands at human dopamine receptors, indicating their relevance in neurological research and potential therapeutic applications for neurological disorders (Rowley, Collins, Broughton, Davey, Baker, Emms, Marwood, Patel, Ragan, Freedman, Ball, & Leeson, 1997).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
作用機序
Target of Action
The primary targets of the compound “4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride” are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to interact with a wide range of biological targets, including various enzymes and receptors
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific targets
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its targets and mode of action.
特性
IUPAC Name |
4-methyl-2-(piperidin-4-ylmethylsulfanyl)-1,3-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S2.2ClH/c1-8-6-13-10(12-8)14-7-9-2-4-11-5-3-9;;/h6,9,11H,2-5,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIOHNIQRGVKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2849023.png)
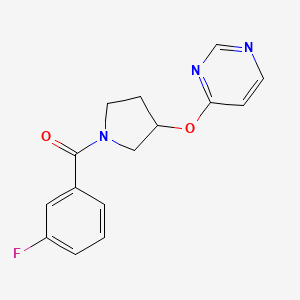

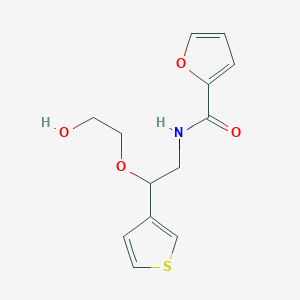
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2849029.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849030.png)
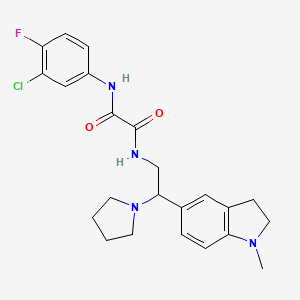
![(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2849034.png)
![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849035.png)
![3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2849037.png)
![11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2849040.png)
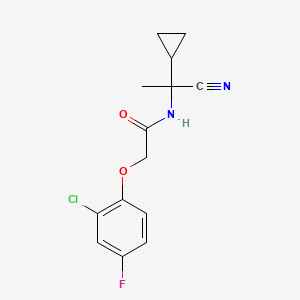
![methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate](/img/structure/B2849045.png)
